Cas no 127399-72-8 (5-Benzyloxy-6-methoxy-1-indanone)
5-Benzyloxy-6-methoxy-1-indanone Chemical and Physical Properties
Names and Identifiers
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- 1H-Inden-1-one,2,3-dihydro-6-methoxy-5-(phenylmethoxy)-
- 5-Benzyloxy-6-methoxy-1-indanone
- 6-methoxy-5-phenylmethoxy-2,3-dihydroinden-1-one
- 1H-Inden-1-one,2,3-dihydro-6-methoxy-5-(phenylmethoxy)
- 5-(Benzyloxy)-6-methoxyindan-1-one
- 2,3-Dihydro-6-methoxy-5-(phenylmethoxy)-1H-inden-1-one
- SCHEMBL3970008
- FT-0662895
- 127399-72-8
- DTXSID70563758
- 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one
- 5-Benzyloxy-6-methoxy-indan-1-one
- AKOS027446877
- OGPAHZWSIDYPSO-UHFFFAOYSA-N
- 1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-
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- Inchi: 1S/C17H16O3/c1-19-16-10-14-13(7-8-15(14)18)9-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3
- InChI Key: OGPAHZWSIDYPSO-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C(=CC2C(CCC=2C=1)=O)OC
Computed Properties
- Exact Mass: 268.11000
- Monoisotopic Mass: 268.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 3.40310
5-Benzyloxy-6-methoxy-1-indanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B285988-50mg |
5-Benzyloxy-6-methoxy-1-indanone |
127399-72-8 | 50mg |
$ 196.00 | 2023-04-18 | ||
| TRC | B285988-500mg |
5-Benzyloxy-6-methoxy-1-indanone |
127399-72-8 | 500mg |
$ 1522.00 | 2023-04-18 |
5-Benzyloxy-6-methoxy-1-indanone Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 5-Benzyloxy-6-methoxy-1-indanone
Research Brief on 5-Benzyloxy-6-methoxy-1-indanone (CAS: 127399-72-8): Recent Advances and Applications
5-Benzyloxy-6-methoxy-1-indanone (CAS: 127399-72-8) is a synthetic indanone derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its potential as a building block for the development of novel therapeutic agents, with a focus on its pharmacological properties and synthetic utility.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 5-Benzyloxy-6-methoxy-1-indanone in the synthesis of selective monoamine oxidase-B (MAO-B) inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The researchers highlighted the compound's structural flexibility, which allows for modifications that enhance both potency and selectivity.
Another notable advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 5-Benzyloxy-6-methoxy-1-indanone was utilized as a precursor for the development of anti-inflammatory agents. The study revealed that certain derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory conditions. The researchers emphasized the compound's ability to modulate key signaling pathways involved in inflammation.
Recent synthetic methodologies have also focused on improving the efficiency of producing 5-Benzyloxy-6-methoxy-1-indanone. A 2023 study in Organic Process Research & Development described a novel catalytic process that significantly reduces the number of steps required for its synthesis while maintaining high yield and purity. This advancement is expected to facilitate large-scale production and further research into its applications.
In addition to its therapeutic potential, 5-Benzyloxy-6-methoxy-1-indanone has been explored for its role in materials science. A 2024 study in ACS Applied Materials & Interfaces demonstrated its utility as a precursor for organic semiconductors, highlighting its unique electronic properties and stability under various conditions. This interdisciplinary application underscores the compound's versatility beyond traditional pharmaceutical uses.
Future research directions for 5-Benzyloxy-6-methoxy-1-indanone include further optimization of its derivatives for enhanced biological activity, exploration of its mechanisms of action at the molecular level, and development of more sustainable synthetic routes. The compound's multifaceted applications position it as a valuable tool in both drug discovery and materials science, with ongoing studies likely to uncover additional uses in the coming years.
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